![molecular formula C14H7N3O3S2 B4581571 2-(1,3-benzothiazol-2-ylthio)-3-(5-nitro-2-furyl)acrylonitrile](/img/structure/B4581571.png)
2-(1,3-benzothiazol-2-ylthio)-3-(5-nitro-2-furyl)acrylonitrile
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(1,3-benzothiazol-2-ylthio)-3-(5-nitro-2-furyl)acrylonitrile involves various steps, including the treatment of 3-(5-nitro-2-furyl)acrylonitrile with different reagents to yield a range of derivatives. For example, the reaction with diazomethane in ether produces 4-[2-(5-nitro-2-furyl)vinyl]-1,2,3-triazole, while treatment with hydroxylamine yields 3-(5-nitro-2-furyl)acrylamide oxime. These reactions demonstrate the compound's versatility in forming various derivatives through different synthetic pathways (Hirao & Kato, 1972).
Molecular Structure Analysis
The molecular structure of derivatives of 2-(1,3-benzothiazol-2-ylthio)-3-(5-nitro-2-furyl)acrylonitrile, such as 3,3-bis(alkylthio)-2-(2-thioxo-benzo-2H-1,3-thiazole-3-yl)acrylonitriles, has been elucidated through X-ray analysis. This structural determination highlights the compound's complex architecture and provides insights into its chemical reactivity and interactions (Dölling et al., 1991).
Chemical Reactions and Properties
2-(1,3-Benzothiazol-2-ylthio)-3-(5-nitro-2-furyl)acrylonitrile and its derivatives undergo various chemical reactions, including electrophilic and radical substitution, which predominantly occur at the furan ring of the molecule. These reactions can lead to the formation of diverse compounds, demonstrating the chemical versatility and reactivity of the benzothiazole and furyl groups (Melnikova et al., 2008).
Physical Properties Analysis
The physical properties of 2-(1,3-benzothiazol-2-ylthio)-3-(5-nitro-2-furyl)acrylonitrile derivatives are influenced by their molecular structure, including their crystalline form and stability. X-ray crystallography studies provide detailed information on the compound's structure, aiding in understanding its physical properties and stability under various conditions (Dölling et al., 1991).
Chemical Properties Analysis
The chemical properties of 2-(1,3-benzothiazol-2-ylthio)-3-(5-nitro-2-furyl)acrylonitrile derivatives, such as reactivity and potential biological activities, are derived from their unique molecular structure. The presence of benzothiazole and furyl groups contributes to the compound's reactivity, enabling a wide range of chemical transformations and interactions, which are crucial for its potential applications in various fields (Melnikova et al., 2008).
Scientific Research Applications
Synthesis and Biological Activity
- Antibacterial and Antituberculosis Agents : Compounds derived from furan, such as those related to 2-(1,3-benzothiazol-2-ylthio)-3-(5-nitro-2-furyl)acrylonitrile, have shown significant antibacterial activities against various bacterial strains, including Staphylococcus aureus. These compounds are synthesized through reactions involving nitrofuran derivatives, highlighting their potential as leads in the development of new antibacterial and antituberculosis agents (Hirao & Kato, 1971), (Mir, Siddiqui, & Comrie, 1991).
Mechanisms of Action and Cytotoxicity
- Apoptosis Induction in Cancer Cells : Benzothiazole derivatives, including those similar to the specified compound, have been studied for their cytotoxic effects on tumor cells, inducing apoptosis through mitochondrial-mediated death signaling pathways. This indicates the potential of these compounds in cancer research, particularly in understanding the mechanisms of apoptosis induction (Repický, Jantová, & Cipak, 2009).
Synthetic Applications
- Synthesis of Heterocyclic Compounds : The compound's derivatives have been used in the synthesis of a variety of heterocyclic compounds, demonstrating the versatility of these molecules in organic synthesis. The reactions have yielded novel compounds with potential biological activities, illustrating the compound's utility in the development of new synthetic methods (Sasaki, Eguchi, & Kojima, 1968).
Antimicrobial and Antituberculosis Properties
- Anti-Helicobacter pylori Activity : Derivatives have been synthesized and evaluated for their in vitro activity against Helicobacter pylori, showing significant inhibitory effects. This highlights the potential for these compounds to be developed into therapeutic agents for treating infections caused by H. pylori (Mohammadhosseini, Asadipor, Letafat, Vosooghi, Siavoshi, Shafiee, & Foroumadi, 2009).
properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-(5-nitrofuran-2-yl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7N3O3S2/c15-8-10(7-9-5-6-13(20-9)17(18)19)21-14-16-11-3-1-2-4-12(11)22-14/h1-7H/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACUXLOFRLSTJR-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC(=CC3=CC=C(O3)[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)S/C(=C/C3=CC=C(O3)[N+](=O)[O-])/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-(5-nitrofuran-2-yl)prop-2-enenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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